molecular formula C23H18ClNO4 B4050719 1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B4050719
M. Wt: 407.8 g/mol
InChI Key: FNJDRXKKVWBBAA-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C23H18ClNO4 and its molecular weight is 407.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.0924357 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

A study focused on preparing derivatives of indole, including compounds with structural similarities to the specified chemical, to evaluate their anti-inflammatory activities. This involved synthesizing various derivatives through a series of chemical reactions and evaluating their effects on wistar albino rats using the carrageenan-induced Rat Hind Paw Edema model. The study aimed to identify compounds with potential anti-inflammatory benefits, contributing to the development of new therapeutic agents (Rehman, Saini, & Kumar, 2022).

Synthesis and Characterization of Liquid Crystalline Polymers

Another research area explores the synthesis of mesogenic molecules, such as 4‘-hydroxyphenyl(4-hydroxy-3-allyl)azobenzene, for the preparation of nematic main-chain segmented polymers. This study highlights the influence of side allyl groups on the crystalline and nematic phases, offering insights into the design of polymers with specific optical properties. Such work is crucial for advancing materials science, particularly in the development of novel liquid crystalline polymers (Acierno et al., 2004).

Anti-inflammatory and Analgesic Evaluation

Research into the synthesis and pharmacological screening of hybrid molecules, including derivatives structurally related to the chemical , has shown promising anti-inflammatory and analgesic properties without gastrointestinal toxicities. These studies are pivotal in the quest for safer non-steroidal anti-inflammatory drugs (NSAIDs), with the potential to lead to treatments that offer pain relief without the risk of gastrointestinal side effects (Bhandari et al., 2010).

Investigation of Reaction Products

Research into the reactions of epichlorohydrin with aromatic amines, leading to the synthesis of benz[g]indoline derivatives, sheds light on the chemistry underlying the synthesis of complex heterocyclic compounds. Such studies provide foundational knowledge for the development of novel compounds with potential applications in pharmaceuticals and materials science (Kutkevichus & Sherenas, 1972).

Novel Biologically Potent Diorganosilicon(IV) Complexes

A study aimed at synthesizing eco-friendly fungicides and bactericides from indole-2,3-dione derivatives, including compounds related to the one specified, highlights the intersection of organic chemistry and agricultural science. This research contributes to the development of new, less toxic agricultural chemicals, potentially offering more sustainable pest management solutions (Singh & Nagpal, 2005).

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO4/c24-18-10-4-1-7-15(18)14-25-19-11-5-3-9-17(19)23(29,22(25)28)13-21(27)16-8-2-6-12-20(16)26/h1-12,26,29H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJDRXKKVWBBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.